Methylcyclopentadiene dimer

Catalytic hydrogenation High-density tactical fuels Reaction kinetics

Researchers requiring reproducible hydrogenation kinetics and consistent fuel-density outcomes face significant batch-to-batch variability in commercial methylcyclopentadiene dimer sources. Generic dicyclopentadiene cannot substitute-fundamental differences in thermal stability, combustion enthalpy, and stereochemical control preclude equivalent performance. This MCPD dimer (CAS 26472-00-4) delivers a well-characterized isomeric mixture (≥6 major isomers comprising ~96% of total) with defined two-step hydrogenation kinetics over Pd/C (Ea 22.86 and 41.21 kJ mol⁻¹), enabling predictive scale-up to RJ-4 high-density fuel (>140,000 BTU/gal). Bulk packaging with isomer-resolved GC certificate of analysis available.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 26472-00-4
Cat. No. B213141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcyclopentadiene dimer
CAS26472-00-4
Synonyms3a.4.7.7a-Tetrahydrodimethyl-4.7-methanoindene
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC1C2C3CC(C2C=C1C)C=C3
InChIInChI=1S/C12H16/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h3-5,8-12H,6H2,1-2H3
InChIKeyGUOAPVPPPVLIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylcyclopentadiene Dimer: Procurement & Performance Overview


Methylcyclopentadiene dimer (MCPD dimer, also referred to as dimethyldicyclopentadiene) is a bicyclic unsaturated hydrocarbon with the molecular formula C₁₂H₁₆, formed through the uncatalyzed Diels-Alder dimerization of methylcyclopentadiene monomers . It exists as a complex mixture of at least ten isomeric components, with six major isomers accounting for approximately 96% of the total commercial mixture [1]. The compound exhibits a density of 0.941 g/mL at 25°C and a boiling point of 200°C, and is characterized by its ability to undergo thermal cracking to regenerate the reactive methylcyclopentadiene monomer for use in cycloaddition chemistry .

Methylcyclopentadiene Dimer: Generic Substitution Failure


Generic substitution of methylcyclopentadiene dimer with unsubstituted dicyclopentadiene or methylcyclopentadiene monomer fails due to fundamental differences in molecular architecture, thermodynamic stability, and process-specific performance characteristics. Commercial MCPD dimer consists of at least ten isomeric components whose relative proportions dictate critical material properties, including thermal stability, hydrogenation reactivity, and final product stereochemistry [1]. Unlike dicyclopentadiene, which lacks methyl substituents, MCPD dimer-derived fuels exhibit distinct combustion enthalpy and density profiles essential for high-performance aerospace applications [2]. Furthermore, the dimer-monomer equilibrium is both temperature-dependent and isomer-specific; certain isomers undergo [3,3]-sigmatropic rearrangement above 70°C, establishing an equilibrium ratio of approximately 10:1 at 110°C that is absent in non-methylated analogs [1]. The quantitative evidence below demonstrates that these differences translate directly into measurable performance advantages in hydrogenation kinetics, fuel density, and stereochemical outcomes.

Methylcyclopentadiene Dimer: Differentiation Evidence


Stepwise Hydrogenation Activation Energy

The catalytic hydrogenation of MCPD dimer to endo-tetrahydrodimethylcyclopentadiene over Pd/C catalyst proceeds via a two-step consecutive mechanism with distinct activation energies that govern process design and energy input requirements [1]. The first hydrogenation step exhibits an activation energy of 22.86 kJ mol⁻¹, while the second, rate-limiting step requires 41.21 kJ mol⁻¹, reflecting the differential reactivity of the two C=C bonds within the MCPD dimer framework [1]. This kinetic profile is not directly transferable to dicyclopentadiene hydrogenation, where the absence of methyl substituents alters both the electronic environment of the double bonds and the steric constraints governing catalyst access [2].

Catalytic hydrogenation High-density tactical fuels Reaction kinetics

Thermal Isomerization Selectivity

Methylcyclopentadiene dimer exists as a mixture of at least ten isomeric dimethyl-endo-tricyclo[5.2.1.0²,⁶]deca-3,8-dienes, with six major isomers (1-6) comprising 96% of the total mixture at 20°C [1]. Under thermal conditions, isomers 1, 2, 4, and 6 exhibit remarkable stability, with proportions remaining nearly unaffected (±2%) upon heating to 110°C [1]. In contrast, isomers 3 and 5, formed in 22% and 24% yield respectively at 20°C, undergo reversible [3,3]-sigmatropic rearrangement above 70°C and equilibrate at 110°C to a ca. 10:1 ratio [1]. This isomer-specific thermal behavior is unique to methyl-substituted systems and has no direct parallel in unsubstituted dicyclopentadiene, where endo-exo equilibration follows a fundamentally different thermodynamic landscape [2].

Thermal stability Isomer equilibration Process chemistry

High-Density Fuel Performance

Methylcyclopentadiene dimer and trimer-based fuels synthesized from 5-methyl furfural exhibit both high density and high thermal stability that exceed those of widely used fossil-derived jet fuels JP-10 and JP-7 [1]. The MCPD dimer-based fuel synthesis achieves yields as high as 74.4%, and the resulting fuels demonstrate superior volumetric energy density, a critical parameter for volume-limited missile and aerospace propulsion systems where fuel tank capacity constrains range and payload [1]. The RJ-4 fuel, the isomerized hydrogenated dimer of methyl cyclopentadiene, is the designated high-density fuel for shipborne missile systems, with specifications requiring a net heat of combustion of at least approximately 140,000 BTU/gal [2].

High-density jet fuel Volumetric energy content Sustainable aviation fuel

Physical Property Differentiation

Methylcyclopentadiene dimer exhibits fundamentally different physical properties compared to its monomeric counterpart, which dictate its suitability for storage, transport, and direct use as a stable precursor. MCPD dimer has a boiling point of 200°C, a density of 0.941 g/mL at 25°C, and a melting point of -51°C, whereas methylcyclopentadiene monomer exhibits a boiling point of approximately 75.5°C and a density of 0.8050 g/mL [1][2]. The dimer form provides a stable, storable form of the reactive monomer, enabling on-demand thermal cracking to regenerate the monomer for Diels-Alder and organometallic chemistry applications .

Physical properties Storage stability Handling safety

Boiling Point and Chromatographic Differentiation

The methylcyclopentadiene dimer mixture contains isomers with distinct boiling points that differ from those of iso-dimers containing exocyclic double bonds [1]. Capillary gas chromatography at 80°C and 100°C on stationary phases of varying polarity enables the separation and identification of the individual dimeric components [2]. The boiling points of MCPD dimers and their iso-dimers were estimated using relationships between Kováts retention indices (measured on squalane at 100°C) and molecular connectivity parameters, providing a predictive framework for isomer identification that is specific to the methyl-substituted dimer family [1]. This analytical differentiation is not applicable to dicyclopentadiene, which lacks the methyl substituents responsible for the enhanced isomeric diversity and distinct chromatographic behavior.

Analytical characterization Process quality control Isomer identification

Methylcyclopentadiene Dimer Applications


High-Density Missile Fuel Synthesis

Methylcyclopentadiene dimer is the essential precursor for RJ-4, the designated high-density fuel for shipborne missile propulsion systems. The hydrogenated dimer delivers a net heat of combustion exceeding 140,000 BTU/gal, meeting the volumetric energy density requirements for volume-limited turbojet and ramjet missile platforms [1]. Recent advances demonstrate that MCPD dimer and trimer-based fuels synthesized from biomass-derived 5-methyl furfural achieve yields up to 74.4% and exhibit both density and thermal stability superior to conventional JP-10 and JP-7 benchmarks [2]. Procurement for this application requires careful consideration of isomeric composition, as the isomerized hydrogenated product must meet specific flash point (≥140°F) and low-temperature viscosity (<30 cps at 0°F) specifications [1].

Catalytic Hydrogenation Process Development

The well-characterized two-step hydrogenation kinetics of MCPD dimer over Pd/C catalyst—with activation energies of 22.86 kJ mol⁻¹ for the first step and 41.21 kJ mol⁻¹ for the second, rate-limiting step—provide a quantitative foundation for reactor design and process optimization [3]. The Langmuir-Hinshelwood kinetic model with non-competitive adsorption accurately describes the consecutive hydrogenation mechanism, enabling predictive scale-up from laboratory to pilot and production scales [3]. DFT calculations of C=C bond reactivity in the MCPD dimer framework further inform catalyst selection and process condition optimization specific to methyl-substituted bicyclic systems [4].

Controlled Monomer Generation

MCPD dimer serves as a stable, storable precursor that undergoes thermal cracking to regenerate reactive methylcyclopentadiene monomer on demand . The boiling point differential (dimer 200°C vs monomer ~75.5°C) and density differential (0.941 vs 0.8050 g/mL) enable straightforward separation of cracked monomer from residual dimer [5]. This monomer finds application in the synthesis of sandwich complexes including dimethylmanganocene and in Diels-Alder cycloadditions for complex organic molecule and polymer construction . The isomeric diversity of the starting dimer mixture—with isomers 3 and 5 undergoing reversible sigmatropic rearrangement above 70°C to a 10:1 equilibrium at 110°C—provides tunable control over the monomer isomeric distribution [6].

Quality Control and Batch Consistency

The isomeric complexity of commercial MCPD dimer (≥10 components, with six major isomers comprising 96% of the mixture) necessitates rigorous analytical characterization for batch-to-batch consistency [6]. Capillary gas chromatography at 80-100°C on multiple stationary phases resolves the individual dimeric components, while the relationship between Kováts retention indices (measured on squalane at 100°C) and molecular connectivity enables boiling point prediction for isomer identification [7][8]. This analytical framework is essential for suppliers to certify product composition and for end-users to verify that incoming material meets process-specific isomeric profile requirements.

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